2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a complex organic compound with a unique structure that combines elements of imidazo[2,1-c][1,2,4]triazine and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-c][1,2,4]triazine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the imidazo[2,1-c][1,2,4]triazine core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the p-Tolyl Group: The p-tolyl group is typically introduced through a nucleophilic substitution reaction, where a p-tolyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazo[2,1-c][1,2,4]triazine derivatives.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given their ability to interact with biological macromolecules.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.
Mechanism of Action
The mechanism of action of 2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-8-(p-tolyl)-imidazo[2,1-c][1,2,4]triazine
- 2-(2-oxoethyl)-8-(p-tolyl)-imidazo[2,1-c][1,2,4]triazine
Uniqueness
Compared to similar compounds, 2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is unique due to the presence of both the chlorophenyl and p-tolyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-13-2-8-16(9-3-13)23-10-11-24-18(27)19(28)25(22-20(23)24)12-17(26)14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXKMTIWFYEBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.